Cas no 1343329-92-9 (N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine)

N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine 化学的及び物理的性質
名前と識別子
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- N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine
- Cyclohexanamine, N-(2-ethoxyethyl)-4,4-dimethyl-
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- インチ: 1S/C12H25NO/c1-4-14-10-9-13-11-5-7-12(2,3)8-6-11/h11,13H,4-10H2,1-3H3
- InChIKey: KEMZMVALDFDXEK-UHFFFAOYSA-N
- ほほえんだ: O(CC)CCNC1CCC(C)(C)CC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 146
- トポロジー分子極性表面積: 21.3
- 疎水性パラメータ計算基準値(XlogP): 2.5
N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-161631-0.05g |
N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine |
1343329-92-9 | 95% | 0.05g |
$528.0 | 2023-11-13 | |
Enamine | EN300-161631-1.0g |
N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine |
1343329-92-9 | 1.0g |
$728.0 | 2023-02-17 | ||
Enamine | EN300-161631-2500mg |
N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine |
1343329-92-9 | 2500mg |
$1230.0 | 2023-09-23 | ||
Enamine | EN300-161631-10.0g |
N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine |
1343329-92-9 | 10.0g |
$3131.0 | 2023-02-17 | ||
Enamine | EN300-161631-0.25g |
N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine |
1343329-92-9 | 95% | 0.25g |
$579.0 | 2023-11-13 | |
Enamine | EN300-161631-0.1g |
N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine |
1343329-92-9 | 95% | 0.1g |
$553.0 | 2023-11-13 | |
Enamine | EN300-161631-1g |
N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine |
1343329-92-9 | 95% | 1g |
$628.0 | 2023-11-13 | |
Enamine | EN300-161631-500mg |
N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine |
1343329-92-9 | 500mg |
$603.0 | 2023-09-23 | ||
Enamine | EN300-161631-250mg |
N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine |
1343329-92-9 | 250mg |
$579.0 | 2023-09-23 | ||
Enamine | EN300-161631-5000mg |
N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine |
1343329-92-9 | 5000mg |
$1821.0 | 2023-09-23 |
N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine 関連文献
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
4. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amineに関する追加情報
Professional Introduction to N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine (CAS No. 1343329-92-9)
N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine, identified by its Chemical Abstracts Service (CAS) number CAS No. 1343329-92-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural framework, presents a promising candidate for various applications in medicinal chemistry and drug development.
The molecular structure of N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine consists of a cyclohexane ring substituted with two methyl groups at the 4-position and an amine functional group linked to a 2-ethoxyethyl side chain. This configuration imparts specific steric and electronic properties that make it an intriguing molecule for further exploration. The presence of both hydrophobic and hydrophilic regions in its structure suggests potential applications in drug delivery systems and as a precursor for more complex pharmacophores.
In recent years, there has been a growing interest in the development of novel chiral auxiliaries and ligands for asymmetric synthesis. The structural motif of N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine aligns well with this trend, as the cyclohexane ring can serve as a scaffold for designing enantiomerically pure compounds. Such compounds are crucial in pharmaceuticals, where the biological activity often depends on the stereochemistry of the molecule.
The amine functionality in N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine offers multiple possibilities for chemical modification. It can participate in various reactions such as nucleophilic substitution, condensation reactions, and coordination chemistry, making it a versatile building block for synthesizing more complex molecules. For instance, it can be used to introduce pharmacophoric groups or to modify existing ones, thereby tailoring the properties of the final product to meet specific biological or chemical requirements.
The dimethyl substitution on the cyclohexane ring enhances the lipophilicity of the compound, which is often desirable in drug design to improve membrane permeability and bioavailability. Additionally, the ethoxyethyl side chain contributes to solubility and interaction with biological targets. These characteristics make N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals.
In the realm of medicinal chemistry, N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine has been explored as a potential precursor for drugs targeting neurological disorders. The structural features of this compound suggest interactions with receptors or enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. Preliminary studies have indicated that derivatives of this compound may exhibit inhibitory or modulatory effects on relevant biological pathways.
The synthesis of N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine) involves multi-step organic transformations that highlight its synthetic utility. Key steps include the formation of the cyclohexane ring via cyclization reactions, followed by functional group interconversions to introduce the amine and ethoxyethyl side chains. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to achieve high yields and purity.
The pharmacokinetic properties of N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine) are also subjects of interest. Studies have shown that its structural features influence its absorption, distribution, metabolism, and excretion (ADME) profiles. By optimizing these parameters, researchers can enhance the therapeutic efficacy and safety of drugs derived from this compound.
The growing body of research on N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine strong>) underscores its importance in modern chemical biology and drug discovery. As new methodologies emerge, further exploration of this compound's potential will continue to yield insights into its applications in medicine and industry. The combination of its unique structural features and synthetic versatility positions it as a cornerstone in the development of next-generation pharmaceuticals.
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